molecular formula C26H20N2O5 B10976289 Ethyl 2-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)benzoate

Ethyl 2-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B10976289
M. Wt: 440.4 g/mol
InChI Key: PKNPIDVHGBLRBK-UHFFFAOYSA-N
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Description

ETHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a quinoline moiety fused with a benzodioxole group, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzodioxole moieties using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

ETHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer . The compound’s quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its combination of a quinoline core and a benzodioxole group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C26H20N2O5

Molecular Weight

440.4 g/mol

IUPAC Name

ethyl 2-[[2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C26H20N2O5/c1-2-31-26(30)18-8-4-6-10-21(18)28-25(29)19-14-22(27-20-9-5-3-7-17(19)20)16-11-12-23-24(13-16)33-15-32-23/h3-14H,2,15H2,1H3,(H,28,29)

InChI Key

PKNPIDVHGBLRBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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